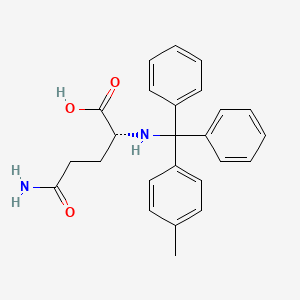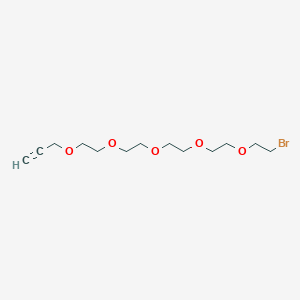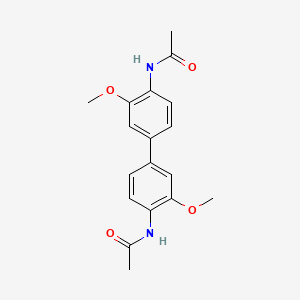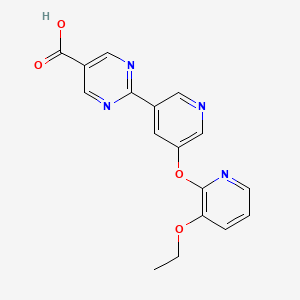![molecular formula C23H41N6O17S5- B11829132 butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate](/img/structure/B11829132.png)
butane-1,4-disulfonic acid (2S)-2-amino-4-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}(methyl)sulfaniumyl)butanoate 4-sulfobutane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SAMe-1,4-Butanedisulfonate typically involves the reaction of S-Adenosyl-L-methionine with 1,4-butanedisulfonic acid. The reaction is carried out under controlled conditions to ensure the stability and purity of the final product . The process involves the use of solvents and reagents that facilitate the formation of the desired compound while minimizing the formation of by-products.
Industrial Production Methods
Industrial production of SAMe-1,4-Butanedisulfonate involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a solid form . The compound is then packaged and stored under inert conditions to maintain its stability.
化学反应分析
Types of Reactions
SAMe-1,4-Butanedisulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonate groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of SAMe-1,4-Butanedisulfonate. These products have various applications in chemical synthesis and pharmaceutical research .
科学研究应用
SAMe-1,4-Butanedisulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a methyl donor in various chemical reactions and synthesis processes.
Medicine: Investigated for its potential in treating major depressive disorder, liver disorders, and osteoarthritis.
Industry: Used in the production of pharmaceuticals and dietary supplements due to its biochemical properties.
作用机制
SAMe-1,4-Butanedisulfonate exerts its effects by donating a one-carbon methyl group in a process called transmethylation. This process is essential for the synthesis of neurotransmitters, phospholipids, and other biomolecules . The compound increases the central turnover rate of dopamine and serotonin, which are crucial for mood regulation and cognitive function . It also plays a role in maintaining the phospholipid layer in cell membranes, which is vital for cellular integrity and function .
相似化合物的比较
SAMe-1,4-Butanedisulfonate is unique compared to other similar compounds due to its specific biochemical properties and applications. Similar compounds include:
S-Adenosyl-L-methionine: The parent compound, involved in similar biochemical processes but without the added stability provided by the butanedisulfonate group.
S-Adenosyl-L-homocysteine: A related compound involved in the transmethylation cycle but with different biochemical roles and applications.
S-Adenosyl-L-methionine p-toluenesulfonate: Another derivative with similar applications but different stability and solubility properties.
SAMe-1,4-Butanedisulfonate stands out due to its enhanced stability and solubility, making it more suitable for certain pharmaceutical and industrial applications .
属性
分子式 |
C23H41N6O17S5- |
|---|---|
分子量 |
833.9 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;butane-1,4-disulfonic acid;4-sulfobutane-1-sulfonate |
InChI |
InChI=1S/C15H22N6O5S.2C4H10O6S2/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;2*5-11(6,7)3-1-2-4-12(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2*1-4H2,(H,5,6,7)(H,8,9,10)/p-1/t7-,8?,10?,11?,14?,27?;;/m0../s1 |
InChI 键 |
PVCDYZJGZPCASW-WNHDQQIXSA-M |
手性 SMILES |
C[S+](CC[C@@H](C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)O |
规范 SMILES |
C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.C(CCS(=O)(=O)O)CS(=O)(=O)O.C(CCS(=O)(=O)[O-])CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4bS,9bR)-3-methoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11829066.png)
![6-hydrazinyl-4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11829079.png)


![(3aR,4R,5R,6aS)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-((tetrahydro-2H-pyran-2-yl)oxy)but-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11829090.png)
![2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11829094.png)


![1-[(1S,6S)-6-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11829131.png)


